N-methyl-N-{[1-(5-methylpyrimidin-2-yl)azetidin-3-yl]methyl}methanesulfonamide
Description
N-methyl-N-{[1-(5-methylpyrimidin-2-yl)azetidin-3-yl]methyl}methanesulfonamide is a sulfonamide derivative featuring a four-membered azetidine ring substituted with a 5-methylpyrimidin-2-yl group. The methanesulfonamide moiety is attached via a methylene bridge to the azetidine nitrogen.
Properties
IUPAC Name |
N-methyl-N-[[1-(5-methylpyrimidin-2-yl)azetidin-3-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-9-4-12-11(13-5-9)15-7-10(8-15)6-14(2)18(3,16)17/h4-5,10H,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSFNPZYZJDVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CC(C2)CN(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-N-{[1-(5-methylpyrimidin-2-yl)azetidin-3-yl]methyl}methanesulfonamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and therapeutic potential, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 270.35 g/mol. Its structure features a methanesulfonamide group, a pyrimidine moiety, and an azetidine ring, contributing to its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₄O₂S |
| Molecular Weight | 270.35 g/mol |
| CAS Number | 2549022-03-7 |
| SMILES | Cc1cnc(nc1)N1CC(C1)CN(S(=O)(=O)C)C |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
- Antitumor Properties : The compound's structural features may contribute to its ability to inhibit tumor growth, making it a candidate for cancer therapy.
- Neuroactive Effects : The azetidine ring may influence neuroactivity, indicating potential use in neurological disorders.
Antimicrobial Activity
A study evaluating the antimicrobial properties of sulfonamide derivatives found that compounds similar to this compound exhibited significant antibacterial effects against various pathogens. The mechanism of action is thought to involve inhibition of bacterial folate synthesis.
Antitumor Activity
In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, compounds with similar azetidine structures have been shown to disrupt cell cycle progression and promote programmed cell death in human cancer cells.
Neuroactivity
Research into the neuroactive properties of azetidine derivatives indicates that they may modulate neurotransmitter systems. This could provide insights into developing treatments for cognitive disorders or neurodegenerative diseases.
Comparison with Similar Compounds
Structural Analog 1: Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate ()
- Core Structure : 1,3-selenazole fused with an azetidine ring.
- Key Differences :
- The selenazole ring replaces the pyrimidine group, introducing selenium, which may enhance redox activity or alter electronic properties.
- A tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen contrasts with the target compound’s methylpyrimidinyl substitution.
- Biological Relevance: Selenazole derivatives are noted for bioactivity in drug development, including antioxidant and anticancer effects. However, the Boc group in this analog likely reduces bioavailability until deprotected .
Structural Analog 2: Tartrate Salt of Fluoropropyl-Azetidine-Indole Derivative ()
- Core Structure : Azetidine linked to a fluoropropyl group and a tetrahydropyridoindole scaffold.
- Key Differences :
- The azetidine bears a 3-fluoropropyl substituent, increasing lipophilicity compared to the target’s pyrimidinyl group.
- The indole-pyrido core suggests a larger, more rigid structure, likely targeting DNA or protein kinases.
- Biological Relevance : This compound is patented for cancer treatment, highlighting azetidine’s role in enhancing target affinity or solubility when paired with acidic counterions like tartrate .
Structural Analog 3: N-methyl-N-[1-(thienopyrimidinylmethyl)pyrrolidin-3-yl]methanesulfonamide ()
- Core Structure: Pyrrolidine (5-membered ring) substituted with a thieno[3,2-d]pyrimidinylmethyl group.
- Key Differences: Pyrrolidine’s lower ring strain vs. azetidine may confer greater conformational flexibility. Thienopyrimidine vs.
- Synthesis : Prepared via Suzuki coupling with a boronate indazole, suggesting the target compound could employ similar cross-coupling strategies for pyrimidine attachment .
Data Table: Structural and Functional Comparison
Key Findings and Implications
- Substituent Effects: The 5-methylpyrimidinyl group in the target compound may optimize hydrogen bonding vs. the fluoropropyl (lipophilic) or thienopyrimidine (bulky) groups in analogs.
- Sulfonamide Pharmacophore : Common to all analogs, this group likely enhances solubility and target engagement through hydrogen bonding or electrostatic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
